molecular formula C7H8FN5S B2978928 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-12-7

5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2978928
CAS RN: 1946818-12-7
M. Wt: 213.23
InChI Key: LLPQJPPDENJZHL-UHFFFAOYSA-N
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Description

5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as FLT, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of cancer therapy. FLT is a small molecule that selectively targets cancer cells, making it a promising candidate for cancer treatment.

Mechanism of Action

5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine selectively accumulates in cancer cells due to the overexpression of thymidine kinase 1 (TK1) in these cells. TK1 is an enzyme involved in DNA synthesis, and its overexpression is a hallmark of cancer cells. 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is phosphorylated by TK1, leading to the formation of 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine monophosphate, which is then converted to 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine diphosphate and 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine triphosphate. 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine triphosphate inhibits DNA synthesis, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to selectively accumulate in cancer cells, leading to a high contrast between cancerous and normal tissues in imaging studies. 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit cancer cell growth, leading to a potential therapeutic effect.

Advantages and Limitations for Lab Experiments

5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it a reliable tool for scientific research. 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been extensively studied, leading to a wealth of information on its properties and potential applications. However, 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has some limitations for lab experiments. It has a short half-life, leading to a limited window for imaging studies. Moreover, 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to accumulate in some normal tissues, leading to potential false positives in imaging studies.

Future Directions

There are several future directions for 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine research. One potential direction is the development of 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine analogs with improved properties, such as longer half-life or higher specificity for cancer cells. Another direction is the investigation of 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine as a therapeutic agent in combination with other cancer treatments, such as chemotherapy or radiation therapy. Moreover, 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine could be used to assess the response of cancer cells to treatment, leading to personalized cancer therapy. Finally, 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine could be used to investigate the biology of cancer cells, leading to a better understanding of cancer development and progression.

Synthesis Methods

The synthesis of 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves a series of chemical reactions that result in the formation of the final product. The starting materials for 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine synthesis are 5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid and thiosemicarbazide. The reaction between these two compounds leads to the formation of 5-(5-fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-thiol. This intermediate compound is then treated with hydrogen peroxide and sodium hydroxide to yield 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential application in cancer therapy. It has been shown to selectively accumulate in cancer cells, making it a useful tool for cancer imaging and diagnosis. 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been used as a tracer for positron emission tomography (PET) imaging to assess tumor proliferation. Moreover, 5-(5-Fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell growth.

properties

IUPAC Name

5-(5-fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN5S/c1-3-4(5(8)13(2)12-3)6-10-11-7(9)14-6/h1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPQJPPDENJZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=NN=C(S2)N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

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